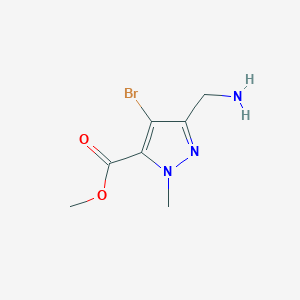

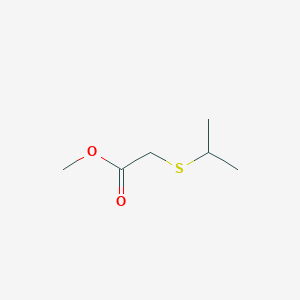

N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzamides are a class of compounds that contain a benzamide group, where the carboxamide group is N-substituted with two alkyl chains . They are fundamental and widespread functional groups, and are usually considered as poor electrophiles owing to resonance stabilization of the amide bond .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . For example, a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can be alkylated with methyl sulfides under transition metal-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on their specific structure. For example, N,N-Dimethylbenzamide is a solid at room temperature, with a boiling point of 132-133 °C/15 mmHg and a melting point of 43-45 °C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Synthesis and Antimicrobial Screening

The synthesis of N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides, closely related compounds, showcased significant antimicrobial activities against gram-positive and gram-negative bacteria as well as fungi. These findings suggest the potential of N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide derivatives in antimicrobial applications (Desai et al., 2016).

Anticancer Applications

Anticancer Evaluation

Research on derivatives structurally similar to this compound has shown promise in anticancer evaluations. For instance, compounds designed and synthesized with modifications of the 1,3,4-oxadiazole structure demonstrated considerable anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This underscores the potential utility of this compound in developing anticancer therapies.

Biological Activity

Antioxidant Activity

The synthesis of new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, which share a core structure with this compound, has been explored for antioxidant activities. Some of these compounds showed excellent antioxidant activity and high protection against DNA damage, indicating the potential biological significance of this compound derivatives in oxidative stress-related conditions (Bondock, Adel, & Etman, 2016).

Nematicidal Activity

Design and Synthesis for Nematocidal Activity

A study on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which is related to the chemical structure of interest, demonstrated significant nematocidal activity. This suggests that modifying the this compound structure could yield potent nematicides, offering a new avenue for agricultural pest control (Liu et al., 2022).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with benzamides can vary depending on their specific structure. For example, N,N-Dimethylbenzamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Research on benzamides is ongoing, and future directions could include further investigation into their synthesis, properties, and potential applications. For example, research could focus on developing more efficient and environmentally friendly methods for synthesizing benzamides, or exploring new potential uses for these compounds in various industries .

Eigenschaften

IUPAC Name |

N-[[5-(3-methylbutylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-11(2)8-9-21-15-18-17-13(20-15)10-16-14(19)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXOIHXVDYOUAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)

![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)

![3-Cyclopropyl-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2726468.png)